(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Overview
Description
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino ketones. It is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) within its molecular structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of (S)-2-amino-1-propanone as the starting material.
Reaction with Piperidine: The amino group of (S)-2-amino-1-propanone is reacted with piperidine in the presence of a suitable solvent, such as dichloromethane or ethanol.
Acidification: The resulting product is then acidified using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidines.
Scientific Research Applications
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride can be compared with other similar compounds, such as:
2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride: This compound differs by having an ethyl group instead of a propyl group.
2-amino-1-(morpholin-4-yl)propan-1-one hydrochloride: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness: The presence of the (S)-configuration and the specific piperidine ring structure make this compound unique compared to other similar compounds. These structural features can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUIAOSWUDBFB-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916762-49-7 | |
Record name | (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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